molecular formula C10H11ClN2O4 B2692843 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide CAS No. 380195-34-6

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

Cat. No.: B2692843
CAS No.: 380195-34-6
M. Wt: 258.66
InChI Key: PCOMGOJVUYOLJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature . The general reaction scheme is as follows:

  • Dissolve 4-ethoxy-2-nitroaniline in toluene.
  • Add sodium carbonate to the solution.
  • Slowly add chloroacetyl chloride while maintaining the temperature at around 15°C.
  • Stir the mixture for several hours at room temperature.
  • Filter and dry the product to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Properties

IUPAC Name

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMGOJVUYOLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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